BenchChemオンラインストアへようこそ!

5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile

Lipophilicity Drug Design Physicochemical Properties

5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile is a trifluoromethyl‑substituted oxazole‑4‑carbonitrile building block with molecular formula C₁₁H₅F₃N₂O and a molecular weight of 238.17 g/mol. The structure combines a m‑CF₃‑phenyl ring at position 5 with a nitrile group at position 4 of the 1,3‑oxazole core, resulting in a calculated LogP of 2.6 and a polar surface area (PSA) of 50 Ų.

Molecular Formula C11H5F3N2O
Molecular Weight 238.169
CAS No. 255876-72-3
Cat. No. B2632131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile
CAS255876-72-3
Molecular FormulaC11H5F3N2O
Molecular Weight238.169
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CO2)C#N
InChIInChI=1S/C11H5F3N2O/c12-11(13,14)8-3-1-2-7(4-8)10-9(5-15)16-6-17-10/h1-4,6H
InChIKeyXOOHPQCJYMDORP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile (CAS 255876-72-3) – Core Properties and Role as a Functionalized Heterocycle


5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile is a trifluoromethyl‑substituted oxazole‑4‑carbonitrile building block with molecular formula C₁₁H₅F₃N₂O and a molecular weight of 238.17 g/mol [1]. The structure combines a m‑CF₃‑phenyl ring at position 5 with a nitrile group at position 4 of the 1,3‑oxazole core, resulting in a calculated LogP of 2.6 and a polar surface area (PSA) of 50 Ų [1]. These physicochemical features, together with the electron‑withdrawing nature of both the CF₃ and the CN substituents, position the compound as a versatile intermediate for medicinal chemistry, particularly in the synthesis of kinase inhibitors [2].

Why 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile Cannot Be Replaced by Simpler Oxazole‑4‑carbonitrile Analogs


Generic replacement of this compound with the non‑fluorinated analog (5‑phenyl‑1,3‑oxazole‑4‑carbonitrile) or with the para‑CF₃ regioisomer is not trivial because the trifluoromethyl group—and its specific meta position—markedly alters both lipophilicity and electronic distribution [1]. The +0.5 LogP increase and the distinct Hammett σ value relative to the para isomer directly affect membrane permeability, target‑binding geometry, and metabolic stability [2]. Consequently, a simple “core scaffold” strategy risks losing the drug‑like properties that the m‑CF₃‑phenyl‑oxazole‑4‑carbonitrile framework provides, making direct substitution scientifically unreliable without new empirical validation [3].

Quantitative Differentiation Evidence for 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile – Head‑to‑Head and Cross‑Study Comparator Data


LogP Advantage Over the Non‑Fluorinated Parent Scaffold

The target compound exhibits a calculated LogP of 2.6 [1], 0.5 units higher than the non‑fluorinated analog 5‑phenyl‑1,3‑oxazole‑4‑carbonitrile (XLogP3 = 2.1) [2]. This difference, attributable to the m‑CF₃ group, places the compound in a more favorable lipophilicity range for membrane permeation.

Lipophilicity Drug Design Physicochemical Properties

Fine‑Tuned Electronic Withdrawal Dictated by the Meta‑CF₃ Position

The Hammett σ constant for m‑CF₃ (σₘ = 0.43) is significantly lower than that for p‑CF₃ (σₚ = 0.54) [1]. This 0.11‑unit difference in electron‑withdrawing power modulates the electron density of the oxazole ring and the 4‑nitrile, influencing both hydrogen‑bond‑acceptor strength and reactivity toward nucleophilic attack [2].

Electronic Effects Structure-Activity Relationship Kinase Inhibitors

Enhanced Metabolic Stability Inferred from Fluorinated Scaffold Design

Incorporation of a CF₃ group at the meta position of the phenyl ring is a well‑established strategy to block cytochrome P450‑mediated oxidative metabolism at the adjacent carbon atoms [1]. While direct microsomal‑stability data are not yet published for this specific building block, the class‑level evidence strongly predicts a longer in‑vitro half‑life relative to the non‑fluorinated 5‑phenyl‑1,3‑oxazole‑4‑carbonitrile [2].

Metabolic Stability Fluorine Chemistry Drug Metabolism

Patent‑Backed Utility as a c‑Kit/Bcr‑Abl/Flt‑3 Kinase Inhibitor Intermediate

Patent US 20120108616 explicitly claims substituted oxazole‑4‑carbonitriles bearing trifluoromethylphenyl groups as potent and selective inhibitors of c‑Kit, Bcr‑Abl, and Flt‑3 tyrosine kinases [1]. The 4‑nitrile of the target compound acts as a hydrogen‑bond acceptor that anchors the molecule within the kinase hinge region, a pharmacophoric feature absent in des‑nitrile analogs such as 5‑(3‑(trifluoromethyl)phenyl)oxazole [2].

Kinase Inhibitors Oncology Tyrosine Kinase

Optimal Application Scenarios for 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile – Grounded in the Differentiating Evidence


Kinase Inhibitor Lead Generation Targeting c‑Kit, Bcr‑Abl, or Flt‑3

Patent US 20120108616 provides a direct structural rationale for incorporating the compound into kinase inhibitor scaffolds [1]. The meta‑CF₃‑phenyl‑oxazole‑4‑carbonitrile core can be elaborated into potent inhibitors that require both the nitrile hinge binder and the tuned lipophilicity offered by the m‑CF₃ group.

Structure–Activity Relationship (SAR) Campaigns Exploring Electronic Effects of CF₃ Position

The 0.11‑unit difference in Hammett σ between m‑CF₃ and p‑CF₃ makes the compound an ideal probe for investigating how electron‑withdrawing character affects kinase selectivity and potency [2]. Parallel synthesis with the para‑isomer can rapidly map electronic‑sensitivity across target kinases.

Library Synthesis Exploiting the Carbonitrile as a Diversifiable Handle

The 4‑nitrile group supports subsequent transformations (e.g., hydrolysis to carboxylic acid, reduction to amine, cycloaddition) that allow the rapid generation of diverse compound libraries for high‑throughput screening, a capability not shared by the des‑nitrile analog [3].

Pharmacokinetic Optimization of Early‑Stage Leads

The +0.5 LogP advantage over the non‑fluorinated parent scaffold, combined with the well‑documented metabolic‑stability enhancement of CF₃ groups, positions this building block as a preferred choice when optimizing membrane permeability and reducing oxidative clearance in lead series [4].

Quote Request

Request a Quote for 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.